

Part 1: Core Compound Identification and Physicochemical Profile

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Compound of Interest

Compound Name: **3-Bromo-4-methoxybiphenyl**

Cat. No.: **B1266917**

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3-Bromo-4-methoxybiphenyl is a substituted aromatic compound featuring a biphenyl core. This structure is of significant interest in medicinal chemistry and materials science due to its rigid framework, which is often found in bioactive molecules. The presence of a bromine atom provides a crucial synthetic handle for further molecular elaboration, while the methoxy group modulates electronic properties and solubility.

Nomenclature and Identifiers

Correctly identifying a chemical entity is critical for reproducibility and safety. The standard identifiers for this compound are as follows:

- Systematic IUPAC Name: 2-bromo-1-methoxy-4-phenylbenzene[1][2]
- Common Name: **3-Bromo-4-methoxybiphenyl**
- CAS Number: 74447-73-7[1][3]
- Synonyms: 3-BROMO-4-METHOXY-1,1'-BIPHENYL, DTXSID40294289[1][4]

Physicochemical Properties

The compound's physical and chemical properties dictate its behavior in experimental settings, from reaction conditions to formulation. The following table summarizes its key computed descriptors.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ BrO	[1] [3]
Molecular Weight	263.13 g/mol	[1] [3]
Monoisotopic Mass	261.99933 Da	[1] [2]
Calculated XLogP3	4.2	[1]
SMILES	COCl=C(C=C(C=C1)C2=CC=CC=C2)Br	[2]
InChIKey	QJGJVVIDRMVQMR-UHFFFAOYSA-N	[1] [2]

Part 2: Synthesis and Derivatization Strategy

The synthesis of unsymmetrical biaryls like **3-Bromo-4-methoxybiphenyl** is most effectively achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling is the industry-standard method due to its mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability of its precursors.

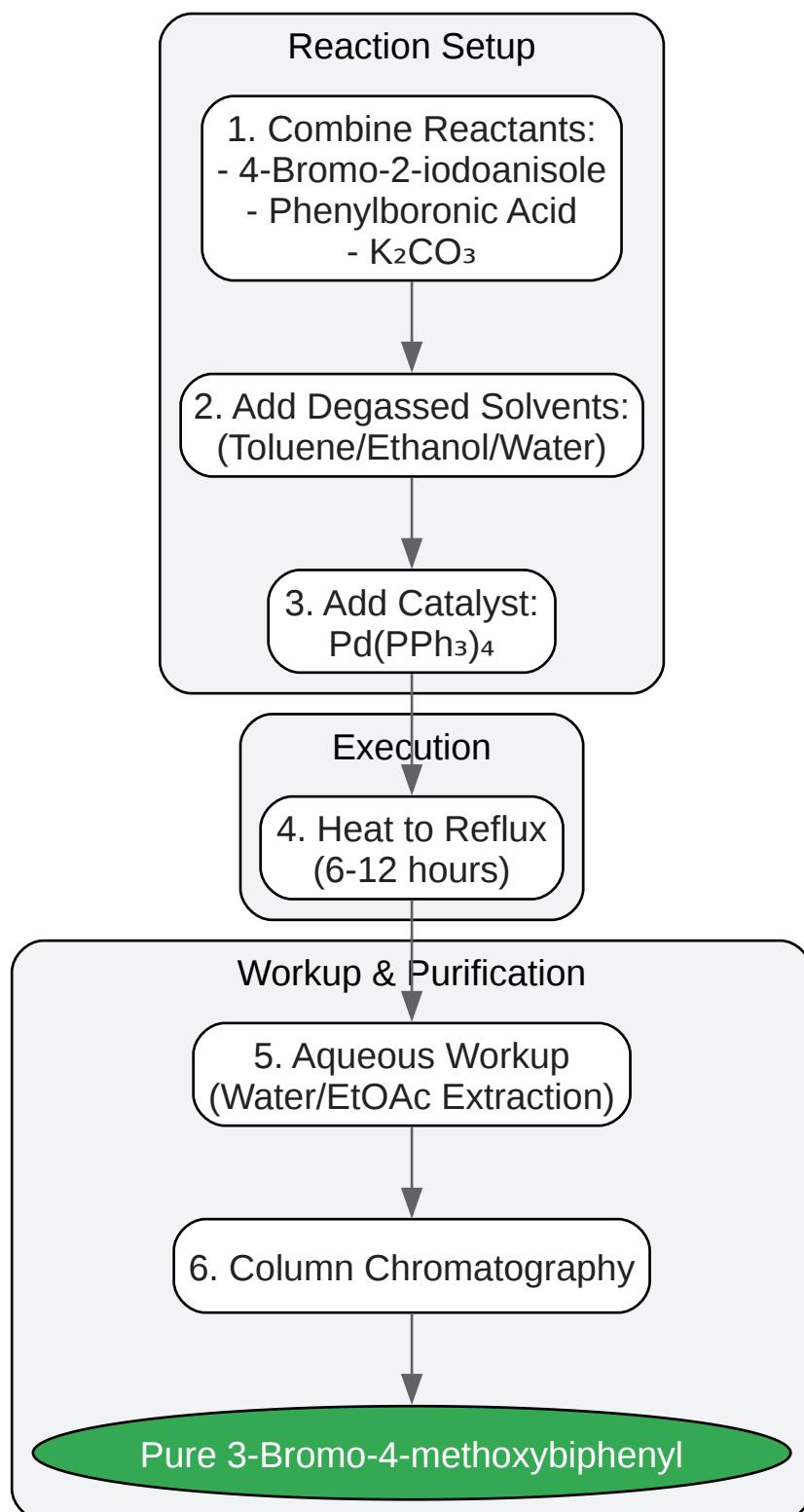
Recommended Synthesis: Suzuki-Miyaura Cross-Coupling

The most logical and robust pathway involves the palladium-catalyzed reaction between an appropriately substituted aryl halide and a boronic acid. For this target, coupling phenylboronic acid with a dihalogenated anisole precursor is a highly efficient approach.

Causality of Choice: This specific pairing is chosen because phenylboronic acid is a common, inexpensive starting material. The key intermediate, a dihalogenated anisole, allows for a selective coupling at one position while leaving the bromine atom intact for subsequent derivatization—a critical feature for creating a library of analogues in a drug discovery campaign.

- Reaction Setup:** To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-bromo-2-iodoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

- Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The aqueous component is crucial for the Suzuki catalytic cycle.
- Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 - 0.05 eq) to the stirring mixture. The bright yellow color of the catalyst should be apparent.
- Reaction Execution: Heat the mixture to reflux (typically 80-90 °C) and maintain vigorous stirring for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Add deionized water and extract the aqueous phase three times with ethyl acetate. The organic layers are combined.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

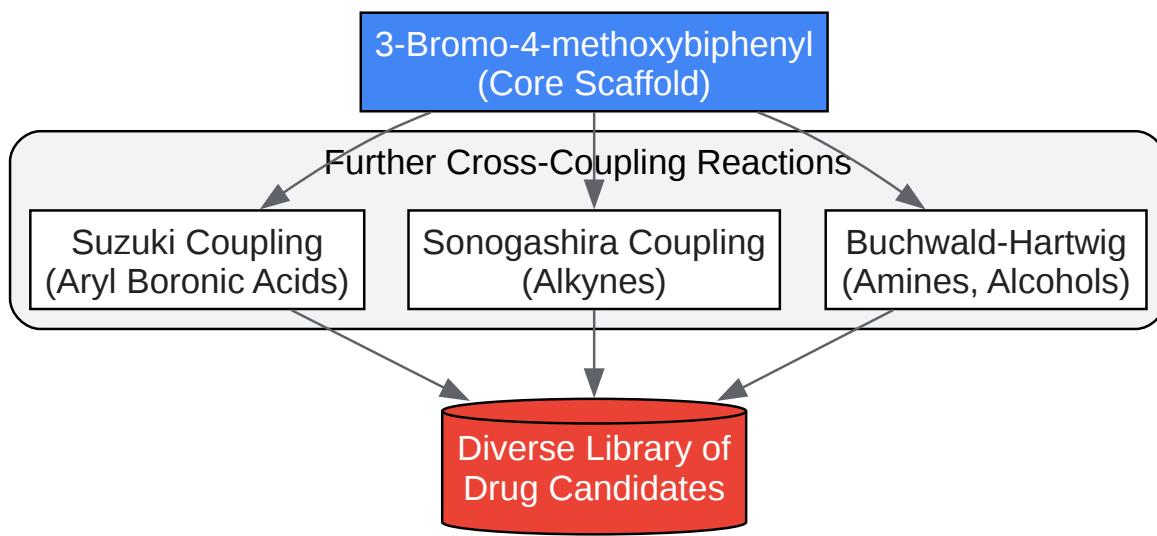


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Caption: Suzuki-Miyaura cross-coupling workflow.

Potential for Derivatization

The bromine atom on the synthesized core is not an endpoint but a gateway. It serves as a highly versatile handle for subsequent functionalization, enabling the rapid generation of diverse chemical libraries. This is a key strategy in modern drug design, allowing for the systematic optimization of a lead compound's Structure-Activity Relationship (SAR).



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Caption: Derivatization strategy from the core scaffold.

Part 3: Applications in Drug Discovery

The biphenyl moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs and clinical candidates. Its rigid nature helps to pre-organize appended functional groups for optimal interaction with biological targets. Introducing bromine into such structures is a known strategy for enhancing binding affinity and modulating metabolic stability^[5].

Compounds containing bromo-methoxy-phenyl motifs have demonstrated significant biological activity. For instance, certain sulfonamide derivatives with this structural feature are potent cytotoxic agents that inhibit microtubule polymerization, a validated anti-cancer target^[6]. Furthermore, related benzophenone structures are known to inhibit key inflammatory signaling pathways such as NF-κB, highlighting the therapeutic potential of this chemical space^[7]. The

primary application of **3-Bromo-4-methoxybiphenyl** is as a key intermediate for synthesizing these more complex, biologically active molecules[8].

Part 4: Spectroscopic and Safety Data

Structural Confirmation

Following synthesis, the identity and purity of **3-Bromo-4-methoxybiphenyl** must be confirmed using standard analytical techniques. Spectral data for this compound can be found in public databases.[1]

- Mass Spectrometry (MS): Will show a characteristic isotopic pattern for the bromine atom ($^{19}\text{Br}/^{81}\text{Br}$ in \sim 1:1 ratio), confirming its presence.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR will provide the definitive structural fingerprint, showing the specific arrangement of protons and carbons.
- Infrared (IR) Spectroscopy: Will show characteristic peaks for aromatic C-H and C-O-C (ether) stretches.

Safety and Handling Protocols

As a halogenated organic compound, **3-Bromo-4-methoxybiphenyl** requires careful handling to minimize exposure.

GHS Hazard Identification: According to aggregated data, this compound is classified as a hazardous substance with the following warnings[1][9]:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Adherence to proper PPE is mandatory to ensure laboratory safety.

Body Part	Required PPE	Specifications
Eyes/Face	Safety Goggles / Face Shield	Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for splash hazards. [10]
Skin	Chemical-Resistant Gloves & Lab Coat	Wear impervious gloves (e.g., nitrile rubber). A full lab coat must be worn and buttoned. [10]
Respiratory	Fume Hood / Respirator	All handling of the solid and its solutions should occur in a certified chemical fume hood. [10]

Emergency First-Aid Procedures[\[9\]](#)

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.
- Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.

Conclusion

3-Bromo-4-methoxybiphenyl is more than a simple chemical; it is a strategic building block for advanced research. Its well-defined structure, coupled with the synthetic versatility afforded by the bromine atom, makes it an invaluable intermediate in the development of novel therapeutics and functional materials. Understanding its synthesis, derivatization potential, and

safe handling protocols, as outlined in this guide, empowers researchers to fully leverage its capabilities in their scientific pursuits.

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